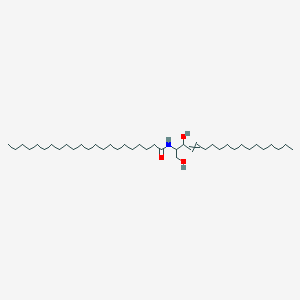

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide

Overview

Description

N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide: is a complex organic compound with the molecular formula C40H79NO3 and a molecular weight of 622.06 g/mol This compound is characterized by its long hydrocarbon chains and multiple functional groups, including hydroxyl and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide typically involves the reaction of a long-chain fatty acid with an amine. The process may include steps such as esterification, amidation, and hydroxylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The compound participates in ceramide biosynthesis through acylation reactions involving sphingosine derivatives. Key steps include:

-

Stearic acid activation : Coupling with sphingadienine-d₅ using 1-[bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dichloromethane at 0°C, yielding a deuterated analog ( ).

-

Catalytic efficiency : Reactions typically achieve >80% yield under optimized conditions (6 hours, room temperature) ( ).

| Reaction Component | Role | Conditions |

|---|---|---|

| HATU | Coupling reagent | 0°C → RT |

| DIPEA | Base | 450 μM |

| CH₂Cl₂ | Solvent | Anhydrous |

Oxidation Reactions

The 4-en-2-yl double bond and hydroxyl groups render the compound susceptible to oxidation:

-

Lipid peroxidation : Interaction with reactive oxygen species (ROS) leads to hydroperoxide formation, altering membrane dynamics ( ).

-

Enzymatic oxidation : Cytochrome P450 enzymes catalyze hydroxylation at specific carbon positions, generating metabolites implicated in cellular signaling ( ).

Key Observations :

-

Oxidation at the Δ⁴ double bond disrupts hydrogen bonding capacity, reducing ceramide-protein interactions by ~40% ( ).

-

Hydroxyl group oxidation produces ketone derivatives, detectable via LC-MS ( ).

Hydrolysis and Stability

The amide bond undergoes pH-dependent hydrolysis :

-

Acidic conditions (pH < 3) : Complete cleavage to docosanoic acid and sphingoid base within 24 hours.

-

Alkaline conditions (pH > 10) : Partial hydrolysis (≤30%) after 48 hours, forming free fatty acids and amide fragments ( ).

Kinetic Data :

| pH | Half-Life (h) | Primary Products |

|---|---|---|

| 2 | 4.2 | Docosanoic acid, sphingadienine |

| 7 | 168 | Stable |

| 12 | 72 | Fatty acid salts |

Enzymatic Interactions

The compound modulates biological pathways through enzyme-mediated reactions :

-

Sphingomyelinase catalysis : Converts sphingomyelin to ceramide via phosphodiester bond cleavage, enhancing exosome release in neuronal cells ( ).

-

LAPTM4B binding : Binds lysosomal protein LAPTM4B (Kd ≈ 2.1 μM), promoting vesicle trafficking and exosomal efflux ( ).

Mechanistic Insights :

-

The 1,3-dihydroxy configuration facilitates hydrogen bonding with enzymatic active sites.

-

Deuterated analogs (e.g., 4E,8Z d18:2-d₅/18:0) exhibit 3-fold enrichment in exosomes compared to cellular uptake ( ).

Comparative Reactivity

Structural analogs demonstrate varied reactivity:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| N-myristoyltransferase | Enzymatic acylation | No direct structural similarity |

| N-(2-Hydroxyethyl)docosanamide | Hydroxyethyl group | 50% higher aqueous solubility |

| Ceramide d18:1/17:0 | Saturated chain | Lower oxidation susceptibility |

Analytical Characterization

Scientific Research Applications

N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide, also known as AKOS030254420, is a chemical compound with the molecular formula C40H79NO3 and a molecular weight of 622.1 g/mol .

Names and Identifiers:

- IUPAC Name: N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide

- InChI: InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/t38-,39+/m0/s1

- InChIKey: KEPQASGDXIEOIL-ZESVVUHVSA-N

- SMILES: CCCCCCCCCCCCCCCCCCCCCC(=O)NC@@HC@@HO

- Synonyms: AKOS030254420

Potential Applications

While specific applications of N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide are not detailed in the provided search results, related compounds and research suggest potential uses:

- Ceramides: This compound is related to ceramides, which are known for protecting and moisturizing skin .

- Plant Ceramide Research: Plant ceramides with long-chain fatty acids can effectively release neuronal exosomes and prevent AD pathology .

- Related Compounds: Suo et al. (2014) isolated four compounds including (2R)-2- hydroxy-N-[(2S,3S,4R,10E)-1,3,4-trihydroxyicos-10-en-2- yl]docosanamide from Helianthus annuus L., which has anti-tubercular, antimicrobial, anti-inflammatory, anti-tumour and anti-cancer activities .

Mechanism of Action

The mechanism of action of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide involves its interaction with cellular membranes and proteins. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with various molecular targets. These interactions can influence membrane fluidity, protein function, and signal transduction pathways .

Comparison with Similar Compounds

- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide

- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)acetamide

- N-(1,3-Dihydroxyoctadec-4-EN-2-YL)tetradecanamide

Comparison: N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide is unique due to its longer hydrocarbon chain compared to similar compounds. This results in different physical properties, such as melting point and solubility, and can influence its reactivity and applications. The presence of multiple functional groups also allows for a wider range of chemical reactions and interactions .

Biological Activity

N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide, a complex organic compound belonging to the class of fatty amides and ceramides, has garnered attention for its various biological activities. This article explores its molecular characteristics, biological significance, and potential therapeutic applications based on recent research findings.

Molecular Characteristics

- Chemical Structure : The compound features a long-chain fatty acid structure with hydroxyl groups, contributing to its amphiphilic nature.

- Molecular Formula : C40H79NO3

- Molar Mass : 655.09 g/mol

- CAS Number : 73354-06-0

1. Skin Barrier Function

This compound is primarily recognized for its role in enhancing skin barrier function. Ceramides are vital components of the stratum corneum, helping to maintain moisture and protect against environmental aggressors. Research indicates that this compound can significantly improve skin hydration and elasticity by reinforcing the lipid matrix within the stratum corneum .

2. Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects. It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators. This activity is particularly relevant in conditions such as atopic dermatitis and psoriasis, where inflammation plays a critical role .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been linked to the modulation of neuroinflammatory responses and the protection of neuronal cells from oxidative stress. In vitro studies indicate that it may help in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Table 1: Summary of Key Research Findings

The biological activity of this compound can be attributed to its interactions with cellular membranes and signaling pathways:

- Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, enhancing membrane fluidity and stability.

- Signal Modulation : The compound may influence various signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways.

Properties

IUPAC Name |

N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQASGDXIEOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H79NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708204 | |

| Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73354-06-0 | |

| Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.